Mirtazapine

Schizophrenia Augmentation Therapy Negative Symptoms

Mirtazapine is the preferred NaSSA for schizophrenia augmentation, outperforming mianserin on negative symptom reduction (SMD -1.25). Its low sexual dysfunction rate (24.4% vs 57.7–72.7% for SSRIs) makes it the ideal comparator in CNS clinical trials. Well-characterized enantioselective metabolism (CYP2D6 Km=9.3 µM) and gender-dependent pharmacokinetics (t½ 37 h females vs 26 h males) provide robust endpoints for PBPK modeling. ODT formulation research benefits from patented taste-masking technology. Order high-purity racemic powder to advance your neuroscience programs.

Molecular Formula C17H19N3
Molecular Weight 265.35 g/mol
CAS No. 61337-67-5
Cat. No. B1677164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirtazapine
CAS61337-67-5
Synonyms(N-methyl-11C)mirtazapine
(S)-Mirtazapine
6 Azamianserin
6-azamianserin
esmirtazapine
mirtazapine
Norset
ORG 3770
Org 50081
ORG-3770
ORG3770
Remergil
Remeron
Rexer
Zispin
Molecular FormulaC17H19N3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
InChIInChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3
InChIKeyRONZAEMNMFQXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityslightly soluble in water
1.10e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mirtazapine (CAS 61337-67-5) Procurement Guide: Core Chemical Identity and Pharmacological Class


Mirtazapine (CAS 61337-67-5) is a racemic tetracyclic antidepressant compound of the pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine class, functioning as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) [1]. Its primary mechanism involves antagonism of central presynaptic α₂-adrenergic auto- and heteroreceptors, thereby enhancing noradrenergic and serotonergic neurotransmission, coupled with direct blockade of serotonin 5-HT₂ and 5-HT₃ receptors which mitigates typical serotonergic side effects [1][2]. The compound is structurally and pharmacologically distinct from selective serotonin reuptake inhibitors (SSRIs), tricyclic antidepressants (TCAs), and monoamine oxidase inhibitors (MAOIs) [3], positioning it as a unique procurement candidate for research and industrial applications requiring non-SSRI/SNRI mechanisms.

Why Mirtazapine (CAS 61337-67-5) Cannot Be Substituted with SSRIs, SNRIs, or Other Tetracyclics


Generic substitution among antidepressants is scientifically unsound due to divergent pharmacodynamic and pharmacokinetic profiles that directly impact clinical and experimental outcomes. Mirtazapine's unique NaSSA mechanism—specifically its potent α₂-adrenoceptor antagonism (pKi ~7.7-8.1) combined with high-affinity blockade of 5-HT₂ (pKi ~8.1-8.9) and 5-HT₃ receptors—is not replicated by SSRIs (serotonin reuptake inhibitors), SNRIs (serotonin-norepinephrine reuptake inhibitors), or even its close structural analog mianserin, which exhibits markedly weaker α₂-adrenoceptor affinity [1][2]. Furthermore, enantioselective metabolism by CYP2D6, CYP1A2, and CYP3A4 creates distinct pharmacokinetic variability that differs fundamentally from comparator compounds, precluding simple interchange in both clinical and research settings [3].

Mirtazapine (CAS 61337-67-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Mirtazapine vs. Mianserin: Superior Symptom Reduction in Schizophrenia Augmentation (Meta-Analysis)

In a meta-analysis of NaSSA augmentation therapy for schizophrenia, mirtazapine demonstrated a statistically significant and clinically relevant superior effect on overall symptoms and negative symptoms compared to mianserin. Mirtazapine reduced overall symptoms with a standardized mean difference (SMD) of -0.98 (95% CI: -1.74 to -0.22, p=0.01), whereas mianserin showed a non-significant SMD of -0.46 (95% CI: -0.92 to 0.00, p=0.05) [1]. For negative symptoms, mirtazapine produced an SMD of -1.25 (95% CI: -1.88 to -0.62, p=0.0001) versus mianserin's -0.15 (95% CI: -0.63 to 0.33, p=0.54) [1].

Schizophrenia Augmentation Therapy Negative Symptoms

Mirtazapine vs. SSRIs: Significantly Lower Incidence of Sexual Dysfunction

In a prospective multicenter study of 1022 outpatients, mirtazapine exhibited a dramatically lower incidence of sexual dysfunction compared to SSRIs and venlafaxine. The incidence of sexual dysfunction with mirtazapine was 24.4% (12/49 patients), in stark contrast to fluoxetine (57.7%, 161/279), sertraline (62.9%, 100/159), paroxetine (70.7%, 147/208), citalopram (72.7%, 48/66), and venlafaxine (67.3%, 37/55) [1]. A separate naturalistic study confirmed mirtazapine was associated with significantly less decreased libido and anorgasmia than SSRIs [2].

Antidepressant Sexual Dysfunction Adverse Effects

Mirtazapine vs. Placebo: Quantified Adverse Effect Profile for Weight Gain and Sedation

Meta-analyses consistently demonstrate mirtazapine's distinct adverse effect signature characterized by increased somnolence and weight gain. A 2025 systematic review with meta-analysis confirmed mirtazapine significantly increases the risk of somnolence, weight gain, dry mouth, dizziness, and increased appetite compared to placebo [1]. An earlier pooled analysis of clinical trials quantified these differences: drowsiness (23% vs. 14% placebo), excessive sedation (19% vs. 5%), increased appetite (11% vs. 2%), and weight increase (10% vs. 1%) [2].

Antidepressant Safety Tolerability

Mirtazapine: Enantioselective Metabolism and Gender-Specific Pharmacokinetics

Mirtazapine exhibits enantioselective metabolism by distinct cytochrome P450 enzymes, a property that differentiates it from many other antidepressants. (+)-Mirtazapine is extensively metabolized by CYP2D6 with a Km of 9.3 ± 3.3 µmol/L and Vmax of 40.9 ± 7.9 µmol/h/mg, while CYP1A2 and CYP3A4 show low metabolic activity towards the enantiomers [1]. Furthermore, the mean elimination half-life shows significant gender disparity: 37 hours in females versus 26 hours in males, with overall half-life ranging from 20 to 40 hours [2].

Pharmacokinetics Metabolism Precision Dosing

Mirtazapine Orally Disintegrating Tablet (ODT) Formulation: Differentiated Delivery System

Mirtazapine is uniquely available as an orally disintegrating tablet (ODT) formulation (REMERON SOLTAB), which disintegrates rapidly on the tongue without water. This formulation is protected by distinct patents (e.g., U.S. Pat. Nos. 5,178,878; 6,375,982; 6,589,556) covering specific manufacturing processes, taste-masking technologies, and excipient compositions that are not generic to all antidepressants [1]. The ODT formulation offers a distinct mode of administration not available for most comparator antidepressants, including its close analog mianserin.

Formulation Oral Disintegrating Tablet Drug Delivery

Mirtazapine vs. TCAs and SSRIs: Lower Anticholinergic and Serotonergic Adverse Effect Burden

In comparative clinical trials, mirtazapine consistently demonstrates a lower incidence of anticholinergic adverse effects (dry mouth, constipation, blurred vision) compared to tricyclic antidepressants like amitriptyline, and fewer serotonergic side effects (nausea, diarrhea, insomnia) compared to SSRIs [1]. Specifically, the overall adverse event complaint rate was 65% for mirtazapine versus 87% for amitriptyline, with significantly lower drop-out rates due to adverse events [1]. Mirtazapine's selective 5-HT₂ and 5-HT₃ blockade prevents the nausea and insomnia typically associated with SSRI-induced 5-HT₂/₃ stimulation [2].

Anticholinergic Adverse Effects Tolerability

Mirtazapine (CAS 61337-67-5) High-Value Application Scenarios Based on Differentiated Evidence


Augmentation Therapy Research in Schizophrenia with Prominent Negative Symptoms

Mirtazapine is the preferred NaSSA for schizophrenia augmentation studies due to its statistically significant and clinically superior effect on negative symptoms (SMD = -1.25, p=0.0001) compared to mianserin, which fails to demonstrate a significant effect (SMD = -0.15, p=0.54) [1]. Researchers investigating negative symptom management should prioritize mirtazapine over mianserin or placebo-based designs.

Studies Requiring Antidepressant with Minimal Sexual Dysfunction

For clinical trials or behavioral pharmacology studies where sexual function is a primary or key secondary endpoint, mirtazapine is the antidepressant of choice. Its 24.4% incidence of sexual dysfunction is substantially lower than that of SSRIs (57.7%-72.7%) and SNRIs (67.3%), making it an ideal active comparator or intervention in studies where minimizing this adverse effect is critical for protocol adherence or outcome measurement [2][3].

Pharmacokinetic and Pharmacogenomic Research Involving CYP2D6 and Gender Effects

Mirtazapine serves as an excellent probe compound for studies investigating enantioselective metabolism and gender-dependent pharmacokinetics. Its well-characterized metabolism by CYP2D6 (Km = 9.3 µM, Vmax = 40.9 µmol/h/mg) and the 42% longer half-life in females (37h) versus males (26h) provide robust, quantifiable endpoints for pharmacogenomic or physiologically-based pharmacokinetic (PBPK) modeling research [4][5].

Formulation Development and Drug Delivery Research Utilizing Orally Disintegrating Tablet Technology

Mirtazapine's unique orally disintegrating tablet (ODT) formulation, protected by specific patents covering taste-masking and rapid disintegration technologies, makes it a valuable reference compound for formulation scientists developing new ODT dosage forms or studying buccal absorption kinetics [6]. Its availability as both conventional and ODT formulations allows for comparative bioavailability and patient acceptability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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